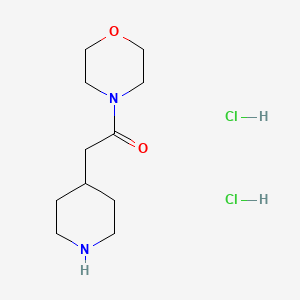

(S)-2,4-Diaminobutanoic acid hydrobromide

Descripción general

Descripción

L-DAB HBR, también conocido como Bromhidrato de ácido L-2,4-diaminobutírico, es un compuesto con la fórmula molecular C₄H₁₁BrN₂O₂ y un peso molecular de 199,05 g/mol . Es un potente inhibidor de la transaminasa del ácido gamma-aminobutírico (GABA), que exhibe actividades antitumorales y anticonvulsivas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

L-DAB HBR se puede sintetizar mediante la reacción del ácido L-2,4-diaminobutírico con ácido bromhídrico. La reacción normalmente implica disolver el ácido L-2,4-diaminobutírico en agua, seguido de la adición de ácido bromhídrico bajo condiciones de temperatura controlada .

Métodos de producción industrial

La producción industrial de L-DAB HBR implica rutas sintéticas similares, pero a mayor escala. El proceso incluye estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se almacena normalmente a -20 °C para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

L-DAB HBR experimenta varias reacciones químicas, que incluyen:

Oxidación: L-DAB HBR se puede oxidar para formar los óxidos correspondientes.

Reducción: El compuesto se puede reducir para formar aminas.

Sustitución: L-DAB HBR puede participar en reacciones de sustitución donde el ion bromuro es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄).

Sustitución: Los nucleófilos como el hidróxido de sodio (NaOH) y el amoníaco (NH₃) se utilizan comúnmente.

Productos principales

Oxidación: Produce óxidos de L-DAB HBR.

Reducción: Produce aminas.

Sustitución: Produce derivados sustituidos de L-DAB HBR.

Aplicaciones Científicas De Investigación

L-DAB HBR tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y procesos de síntesis.

Biología: Se estudia por su papel como inhibidor de la transaminasa del GABA, que es crucial en la regulación de los neurotransmisores.

Medicina: Exhibe actividades antitumorales y anticonvulsivas, lo que lo convierte en un posible candidato para la investigación del cáncer y la epilepsia.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos .

Mecanismo De Acción

L-DAB HBR ejerce sus efectos al inhibir la transaminasa del GABA, una enzima responsable de la degradación del GABA. Al inhibir esta enzima, L-DAB HBR aumenta los niveles de GABA en el cerebro, lo que ayuda a reducir la excitabilidad neuronal. Este mecanismo es particularmente beneficioso en el tratamiento de trastornos neurológicos como la epilepsia .

Comparación Con Compuestos Similares

Compuestos similares

Ácido L-2,4-diaminobutírico: Un inhibidor débil de la transaminasa del GABA con una actividad antitumoral similar.

Bromhidrato de L-DABA: Otra forma de ácido L-2,4-diaminobutírico con propiedades similares.

Singularidad

L-DAB HBR es único debido a su potente efecto inhibidor sobre la transaminasa del GABA y sus significativas actividades antitumorales y anticonvulsivas. Su capacidad para aumentar los niveles de GABA en el cerebro lo convierte en un compuesto valioso en la investigación neurológica .

Propiedades

IUPAC Name |

(2S)-2,4-diaminobutanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCHWEZQMFNGBK-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1389799.png)

![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid](/img/structure/B1389800.png)

![[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine](/img/structure/B1389803.png)

![tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1389804.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1389805.png)

![3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1389809.png)

![2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide](/img/structure/B1389810.png)

![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide](/img/structure/B1389814.png)